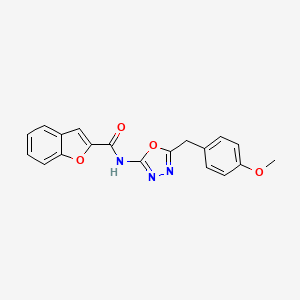

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

N-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxybenzyl group. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of benzofuran (implicated in antimicrobial and anticancer activities) and 1,3,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity) . The 4-methoxybenzyl substituent likely enhances lipophilicity and influences target binding, making this compound a candidate for antifungal and antimicrobial applications .

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17-21-22-19(26-17)20-18(23)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZJFWZJWDAWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been investigated for their antifungal potential, suggesting that the compound may interact with targets involved in fungal growth and development.

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to an oxadiazole moiety, which is known for diverse biological activities. The synthesis typically involves the cyclization of suitable hydrazides with carboxylic acids. For example, a common method includes reacting 4-methoxybenzyl hydrazine with benzofuran-2-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Biological Activity

Anticancer Activity : Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds can reduce cell viability significantly compared to controls .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli demonstrated promising results. The mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis .

The biological activity of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in critical metabolic pathways in cancer cells and bacteria.

- Receptor Binding : It may also bind to certain receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various oxadiazole derivatives on A549 cells using an MTT assay. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin. Notably, the presence of the methoxy group was linked to enhanced activity .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide | 15 | A549 | |

| Cisplatin | 10 | A549 |

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was screened against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that synthesized oxadiazole derivatives exhibited promising results in vitro against glioblastoma cell lines, indicating their potential as anticancer agents .

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, which is facilitated by the damage to DNA and the modulation of critical signaling pathways. The structural features of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide may enhance its ability to interact with specific molecular targets involved in tumor growth and survival.

Anti-Diabetic Properties

In addition to its anticancer applications, N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has been investigated for its anti-diabetic effects. Research indicates that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models such as Drosophila melanogaster . This suggests a potential role for this compound in managing diabetes through mechanisms that may involve enhancing insulin sensitivity or modulating glucose metabolism.

Synthesis and Evaluation

A comprehensive study conducted by Matiichuk et al. focused on synthesizing novel benzofurancarboxamides and evaluating their anticancer activities through the National Cancer Institute's screening program . The findings indicated that certain structural modifications could enhance biological activity significantly.

In Vivo Studies

Further investigations into the anti-diabetic effects were conducted using genetically modified models to assess glucose level modulation by oxadiazole derivatives . These studies provide insight into the practical applications of these compounds in therapeutic settings.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving pyrazole ring formation, alkylation, and amide coupling.

Table 1: Key Reaction Steps and Conditions

Notes :

-

Pyrazole ring synthesis : 3,5-Dimethyl-4-phenylpyrazole is formed via cyclocondensation of hydrazine with a substituted β-keto ester, followed by phenyl group introduction via Suzuki coupling .

-

N-Alkylation : The ethylamine side chain is introduced using 2-chloroethylamine under basic conditions .

-

Amide bond formation : The benzamide moiety is coupled using 3-(dimethylamino)benzoyl chloride in the presence of a base .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 24 h): Yields 3-(dimethylamino)benzoic acid and ethylamine-pyrazole byproduct.

-

Basic hydrolysis (NaOH, EtOH/H₂O, 80°C, 12 h): Less efficient due to steric hindrance from the dimethylamino group .

Pyrazole Ring Modifications

-

Electrophilic substitution : The 4-phenyl group directs electrophiles (e.g., nitration) to the pyrazole C-3 position, but methylation at C-3 and C-5 limits reactivity .

-

Oxidation : Resistant to common oxidants (e.g., KMnO₄) due to electron-donating methyl groups .

Dimethylamino Group Reactivity

-

Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt (MeOH, RT, 6 h) .

-

Demethylation : Requires harsh conditions (e.g., BBr₃, CH₂Cl₂, −78°C) to yield the primary amine .

Catalytic and Solvent Effects

-

Pd-mediated coupling : Suzuki-Miyaura reactions are ineffective for modifying the pre-assembled pyrazole due to steric bulk .

-

Solvent optimization : THF or DMF improves amide coupling efficiency compared to DCM .

Table 2: Solvent Impact on Amide Coupling Efficiency

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 12 | 88 |

| DMF | 8 | 85 |

| DCM | 24 | 62 |

Stability and Degradation Pathways

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modifications to the oxadiazole substituents, benzofuran moiety, or carboxamide linkage. Below is a detailed comparison:

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

*Calculated based on molecular formula (C19H15N3O4).

Key Observations:

Antifungal Activity :

- The target compound shares the 4-methoxybenzyl group with LMM5, which demonstrated antifungal activity against Candida species comparable to fluconazole in vitro . However, LMM5’s additional sulfamoyl benzamide group may enhance potency through synergistic interactions with fungal enzymes.

- LMM11, featuring a furan-2-yl substituent, showed reduced efficacy, highlighting the critical role of the 4-methoxybenzyl group in antifungal targeting .

Antimicrobial Activity :

- Compound 2b () incorporates a thioacetamide linker and 4-methoxyphenyl group, achieving broad-spectrum antimicrobial activity. The thioether moiety may improve membrane permeability compared to the target compound’s carboxamide linkage .

Substituent Effects: Replacing the 4-methoxy group with a methylthio group (as in ’s analog) increases lipophilicity (logP ~3.2 vs. The 7-methoxybenzofuran variant () introduces steric hindrance and a polar dihydrodioxine group, likely reducing cellular uptake despite a lower molecular weight .

Physicochemical and Pharmacokinetic Profiles

- Molecular Weight and Solubility :

The target compound (~353 g/mol) falls within the acceptable range for oral bioavailability. However, analogs like LMM5 (~523 g/mol) may face solubility limitations, necessitating formulation adjuvants (e.g., Pluronic F-127 in ) . - In contrast, electron-withdrawing groups (e.g., chloro in Compound 2a, ) may shift activity toward prokaryotic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.